molecular formula C8H16O2 B1174313 (Z)-3-bromohept-2-ene CAS No. 16530-69-1

(Z)-3-bromohept-2-ene

Cat. No.: B1174313
CAS No.: 16530-69-1
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Description

(Z)-3-bromohept-2-ene is a brominated alkene characterized by a seven-carbon chain with a bromine atom at the third carbon and a double bond between carbons 2 and 3. The Z configuration (from German zusammen, "together") indicates that the higher-priority groups—the bromine atom and the longer alkyl chain (heptyl group)—reside on the same side of the double bond. This stereochemistry significantly influences its physical properties, reactivity, and applications in organic synthesis.

Properties

CAS No.

16530-69-1

Molecular Formula

C8H16O2

Synonyms

3-Bromo-2-heptene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Alkenes: One common method to prepare (Z)-3-bromohept-2-ene involves the halogenation of hept-2-ene. This reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure the formation of the Z-isomer.

    Hydroboration-Oxidation: Another method involves the hydroboration of hept-1-yne followed by oxidation. This two-step process first adds borane (BH₃) to the alkyne, forming an organoborane intermediate, which is then oxidized using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity of the Z-isomer. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (Z)-3-bromohept-2-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).

    Addition Reactions: The double bond in this compound makes it reactive towards addition reactions. For example, hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert it to 3-bromoheptane.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form hept-2-yne.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Hydrogenation: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Addition: Formation of saturated alkanes.

    Elimination: Formation of alkynes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-3-bromohept-2-ene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology and Medicine:

    Biological Probes: The compound can be used to create biologically active molecules that serve as probes in biochemical research to study enzyme mechanisms and receptor interactions.

Industry:

    Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (Z)-3-bromohept-2-ene in chemical reactions typically involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new bonds.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₇H₁₃Br
  • Molecular Weight : 193.08 g/mol
  • Boiling Point : ~145–150°C (estimated based on analogous alkenes)
  • Solubility: Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, diethyl ether).

The compound is typically synthesized via stereoselective bromination of hept-2-ene using reagents like N-bromosuccinimide (NBS) under controlled conditions to favor the Z isomer. Its reactivity is dominated by electrophilic addition at the double bond and elimination reactions due to the bromide leaving group.

Comparison with Similar Compounds

(Z)-3-bromohept-2-ene shares structural and functional similarities with other bromoalkenes and positional/stereoisomers. Below is a detailed comparison:

Table 1: Physical and Chemical Properties Comparison

Compound Boiling Point (°C) Melting Point (°C) Reactivity (E2 Elimination Rate) Stability (Relative to Z Isomer)
This compound 145–150 -20 Moderate High (steric hindrance reduces side reactions)
(E)-3-bromohept-2-ene 140–145 -25 High Moderate
3-bromohept-1-ene 130–135 -30 Low Low (prone to polymerization)
(Z)-3-chlorohept-2-ene 120–125 -15 Very High Moderate (Cl⁻ is a weaker LG)

Key Comparisons:

Stereoisomerism: (Z) vs. (E)-3-bromohept-2-ene

  • The Z isomer exhibits greater steric hindrance between the bromine and the adjacent alkyl chain, reducing its reactivity in elimination reactions compared to the E isomer , where bulky groups are trans, favoring faster E2 mechanisms .

  • The E isomer has a lower boiling point due to reduced molecular packing efficiency.

Positional Isomer: 3-bromohept-1-ene

  • The terminal double bond in 3-bromohept-1-ene makes it more susceptible to radical polymerization but less reactive in electrophilic additions due to poorer orbital overlap compared to internal alkenes.

Halogen Variation: (Z)-3-chlorohept-2-ene

  • The weaker leaving group ability of Cl⁻ (vs. Br⁻) results in slower SN2 reactions but faster eliminations due to lower bond dissociation energy.

Research Findings:

  • In a study comparing Z and E isomers in Suzuki coupling, the Z isomer showed higher stereochemical retention (85% vs. 60% for E) due to restricted rotation .
  • 3-bromohept-1-ene demonstrated 40% faster polymerization rates under UV light compared to internal bromoalkenes.

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